6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Description
6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
6-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6S/c1-3-22-8-12-24(13-9-22)35-31(39)20-44-33-36-27-18-29-28(42-21-43-29)17-26(27)32(40)37(33)16-6-4-5-7-30(38)34-19-23-10-14-25(41-2)15-11-23/h8-15,17-18H,3-7,16,19-21H2,1-2H3,(H,34,38)(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIZCXPYBOVJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group and the attachment of the hexanamide side chain. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, dioxolo-containing molecules, and hexanamide-based compounds. Examples include:
- Quinazolinone derivatives with different substituents on the aromatic rings.
- Dioxolo-containing compounds with variations in the side chains.
- Hexanamide-based molecules with different functional groups attached.
Uniqueness
The uniqueness of 6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C35H30N4O7S, with a molecular weight of approximately 650.70 g/mol. The structure features multiple aromatic rings and functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C35H30N4O7S |
| Molecular Weight | 650.70 g/mol |
| SMILES Representation | CCc1ccc(cc1)NC(=O)CSc1nc2cc3OCOc3cc2c(=O)n1Cc1ccc(cc1)C(=O)NCc1ccc2c(c1)OCO2 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. Key steps include the formation of the quinazoline core and subsequent modifications to introduce various substituents. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The unique structural elements may allow it to modulate these targets effectively.
Anticonvulsant Activity
Research has indicated that quinazoline derivatives exhibit anticonvulsant properties. For instance, studies on similar compounds have shown their ability to bind to AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system (CNS) . The structural modifications in this compound may enhance its efficacy compared to traditional anticonvulsants.
Inhibition of Carbonic Anhydrase
A related study demonstrated that certain quinazoline derivatives act as inhibitors of human carbonic anhydrase isoforms (hCA I, II, and XII), which are implicated in various diseases including glaucoma and certain tumors . This suggests that our compound may also possess similar inhibitory effects due to its structural characteristics.
Case Studies
- Anticonvulsant Study : A series of quinazoline derivatives were synthesized and evaluated for their anticonvulsant activity. Compounds with specific substitutions exhibited significant effects compared to controls, indicating a promising avenue for further investigation into the proposed compound's efficacy .
- Enzyme Inhibition : In a study focusing on carbonic anhydrase inhibitors, several derivatives demonstrated medium to high potency against hCA isoforms, suggesting that modifications similar to those present in our compound could lead to effective therapeutic agents for conditions related to enzyme dysregulation .
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing this compound’s structural and functional properties?
Answer:
A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography is critical.
- NMR : Use - and -NMR to identify proton environments and carbon frameworks, particularly focusing on the dioxoloquinazolinone and carbamoyl groups.
- MS : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in verifying the sulfanyl and hexanamide moieties.
- X-ray crystallography : Resolve stereochemical ambiguities and validate bond geometries, especially for the [1,3]dioxolo[4,5-g]quinazolin core .
Basic: How can researchers design a synthesis pathway for this compound?
Answer:
Adopt a multi-step approach with careful selection of protecting groups and reaction conditions:
Core construction : Start with the quinazolinone scaffold via cyclocondensation of anthranilic acid derivatives.
Functionalization : Introduce the sulfanyl group via thiol-ene coupling, ensuring compatibility with the carbamoylmethyl substituent.
Coupling reactions : Use peptide coupling agents (e.g., EDC/HOBt) to link the hexanamide tail and (4-methoxyphenyl)methyl group.
Purification : Employ gradient HPLC (as in ) with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) to isolate intermediates .
Advanced: How can computational quantum chemistry resolve discrepancies between experimental NMR data and predicted structures?
Answer:
- Reaction path search : Use density functional theory (DFT) to model the compound’s electronic structure and predict -NMR chemical shifts. Compare with experimental data to identify conformational mismatches.
- Dynamic simulations : Perform molecular dynamics (MD) simulations to assess solvent effects or thermal motion influencing NMR spectra.
- Cross-validation : Combine computational results with X-ray crystallography (e.g., ’s single-crystal studies) to reconcile bond length/angle inconsistencies .
Advanced: What strategies optimize reaction yields in the presence of steric hindrance from the dioxoloquinazolinone core?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalysis : Employ Pd-catalyzed cross-coupling for aromatic substitutions, leveraging steric maps from computational tools (e.g., COMSOL Multiphysics) to predict reactivity hotspots.
- Temperature control : Apply AI-driven reaction monitoring (as in ) to adjust heating/cooling cycles in real time, minimizing side reactions .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C. Monitor degradation via HPLC (’s method) and track byproducts.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions (25°C, pH 7).
- Spectroscopic tracking : UV-Vis and FTIR can detect hydrolysis of the ester or carbamate groups .
Advanced: How can AI-driven platforms accelerate the identification of novel derivatives with enhanced bioactivity?
Answer:
- Generative models : Train neural networks on structural databases to propose derivatives with modified sulfanyl or methoxyphenyl groups.
- Virtual screening : Dock candidates against target proteins (e.g., kinases) using molecular dynamics simulations to predict binding affinities.
- Feedback loops : Integrate experimental bioassay data into AI systems (e.g., ICReDD’s workflow in ) to refine synthetic priorities .
Advanced: What methodologies address contradictory data in reaction kinetics between small-scale and pilot-scale syntheses?
Answer:
- Scale-up modeling : Use dimensionless numbers (e.g., Reynolds, Damköhler) to predict mass/heat transfer limitations in larger reactors.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate concentrations dynamically.
- Statistical design : Apply factorial design () to isolate variables (e.g., stirring rate, catalyst loading) causing yield disparities .
Basic: What are the critical purity criteria for this compound in pharmacological assays?
Answer:
- Chromatographic purity : ≥95% by HPLC (using methods in ).
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.
- Residual solvents : Meet ICH Q3C guidelines for DMF or THF (<880 ppm) via GC-MS .
Advanced: How to elucidate the mechanism of sulfanyl group participation in catalytic cycles?
Answer:
- Isotopic labeling : Use -labeled analogs to track sulfur’s role via MS/MS fragmentation.
- Kinetic isotope effects (KIE) : Compare reaction rates of vs. derivatives under catalytic conditions.
- Computational studies : Map transition states using DFT to identify sulfur’s electronic contributions to catalysis .
Advanced: What experimental designs mitigate interference from the methoxyphenyl group in fluorescence-based assays?
Answer:
- Quenching studies : Add selective quenchers (e.g., acrylamide) to distinguish signal contributions from the methoxyphenyl vs. quinazolinone moieties.
- Wavelength optimization : Use excitation-emission matrix (EEM) spectroscopy to select wavelengths minimizing background noise.
- Control derivatives : Synthesize analogs lacking the methoxyphenyl group to isolate its fluorescence profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
